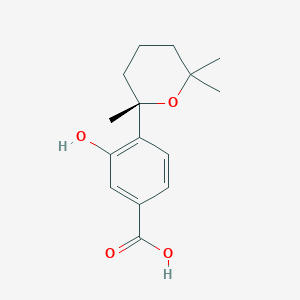
Sydowic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sydowic acid is a secondary metabolite isolated from the fungus Aspergillus sydowii. It is a structurally unique compound with the molecular formula C15H20O4. This compound forms colorless needles and has a melting point of 151°C . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sydowic acid can be synthesized through the cultivation of Aspergillus sydowii on a suitable medium. The fungus is typically grown as a surface culture for several weeks at around 24°C. The culture filtrates are then extracted with solvents like acetone and benzene. The extracts are subjected to chromatographic separation to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Aspergillus sydowii. The fermentation broth is processed to extract and purify this compound using techniques such as solvent extraction, chromatography, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Sydowic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
Hydroxythis compound: Formed through oxidation.
Reduced derivatives: Formed through reduction reactions.
Substituted derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Sydowic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of sydowic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in LPS-induced RAW 264.7 cells, indicating its potential anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but this compound is believed to modulate various signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Sydonic acid: Another metabolite from with similar structural features.
Hydroxysydowic acid: An oxidized derivative of this compound.
Sydowinin A and B: Metabolites with related structures isolated from the same fungus
Uniqueness
This compound is unique due to its specific structural configuration and the presence of distinct functional groups. Its unique properties make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
55708-43-5 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(2S)-2,6,6-trimethyloxan-2-yl]benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-14(2)7-4-8-15(3,19-14)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16H,4,7-8H2,1-3H3,(H,17,18)/t15-/m0/s1 |
Clave InChI |
PPKSRWBBMMEDGG-HNNXBMFYSA-N |
SMILES isomérico |
C[C@]1(CCCC(O1)(C)C)C2=C(C=C(C=C2)C(=O)O)O |
SMILES canónico |
CC1(CCCC(O1)(C)C2=C(C=C(C=C2)C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


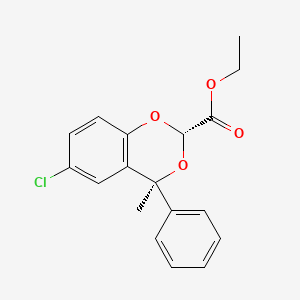
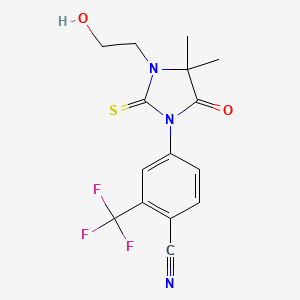
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)


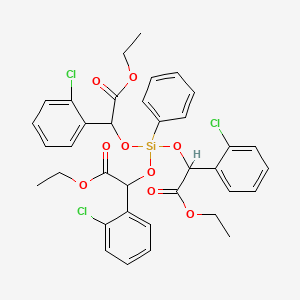
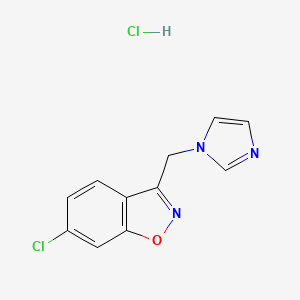
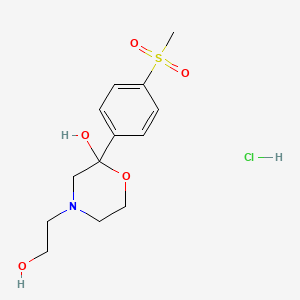
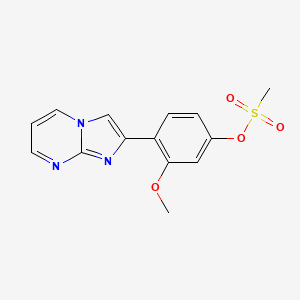
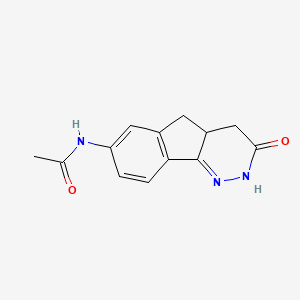
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)



